Neosperidin dihydrochalcone

Descripción general

Descripción

Neosperidin dihydrochalcone is an artificial sweetener derived from citrus fruits. It is particularly effective in masking the bitter tastes of other compounds found in citrus, including limonin and naringin . This compound is known for its intense sweetness, being approximately 1500–1800 times sweeter than sucrose at threshold concentrations . It was discovered during the 1960s as part of a United States Department of Agriculture research program aimed at minimizing the taste of bitter flavorants in citrus juices .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Neosperidin dihydrochalcone is produced by extracting neohesperidin from bitter oranges and then hydrogenating it. The process involves treating neohesperidin with a strong base such as potassium hydroxide, followed by catalytic hydrogenation .

Industrial Production Methods: The industrial production of this compound involves the following steps:

Extraction: Neohesperidin is extracted from bitter oranges.

Hydrogenation: The extracted neohesperidin is treated with a strong base like potassium hydroxide and then catalytically hydrogenated to form this compound.

Análisis De Reacciones Químicas

Types of Reactions: Neosperidin dihydrochalcone undergoes various chemical reactions, including:

Hydrolysis: This reaction leads to the formation of hesperetin dihydrochalcone.

Glucuronidation, Sulfation, Glutamylation, N-butyryl Glycylation, and Lactylation: These are the major reactions involved in the metabolism of this compound.

Common Reagents and Conditions:

Hydrolysis: Typically involves water and a catalyst.

Glucuronidation and Sulfation: These reactions often require specific enzymes and cofactors.

Major Products:

Hesperetin Dihydrochalcone: Formed through hydrolysis.

Aplicaciones Científicas De Investigación

Neosperidin dihydrochalcone has various scientific research applications, including:

Chemistry: Used as a sweetening agent in various chemical formulations.

Biology: Studied for its antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential neuroprotective, hepatoprotective, and cardioprotective effects.

Industry: Widely used in the food industry as a sweetener and flavor enhancer.

Mecanismo De Acción

Neosperidin dihydrochalcone is often compared with other similar compounds such as:

Naringin Dihydrochalcone: Another intensely sweet compound derived from naringin, approximately 300 times sweeter than sucrose.

Neohesperidin: The precursor to this compound, known for its bitter taste.

Uniqueness: this compound is unique due to its intense sweetness and ability to mask bitter flavors, making it highly valuable in the food industry .

Comparación Con Compuestos Similares

- Naringin Dihydrochalcone

- Neohesperidin

Actividad Biológica

Neosperidin dihydrochalcone (NHDC) is a semisynthetic flavonoid derived from neohesperidin, commonly used as a low-calorie sweetener. Beyond its sweetening properties, NHDC exhibits significant biological activities that have garnered attention in recent research. This article explores the various biological effects of NHDC, focusing on its anti-inflammatory, metabolic, and microbiota-modulating properties.

Overview of this compound

- Chemical Structure : NHDC is a dihydrochalcone derivative of neohesperidin, characterized by an intense sweetness approximately 1000 to 1500 times sweeter than sucrose, with negligible caloric content (0.002 kcal/g) .

- Sources : It is primarily synthesized from citrus fruits and is widely used in the food industry as a natural sweetener .

Anti-Inflammatory Effects

Recent studies have demonstrated that NHDC possesses potent anti-inflammatory properties. In vitro experiments indicate that NHDC can inhibit pro-inflammatory cytokines and reactive oxygen species (ROS) production in macrophage and adipocyte cultures.

- Mechanism of Action :

Case Study: In Vivo Effects on Bone Health

A study involving ovariectomized rats showed that NHDC significantly reduced trabecular bone loss and increased bone mineral density. This suggests its potential therapeutic role in managing metabolic bone diseases .

| Study Type | Model | Treatment | Outcome |

|---|---|---|---|

| In Vivo | Ovariectomized Rats | NHDC (40-80 mg/kg) | Reduced bone loss, increased mineral density |

Metabolic Activity

NHDC has been shown to ameliorate conditions related to metabolic disorders, particularly those induced by high-fat diets.

In studies with high-fat diet (HFD)-treated rats, NHDC administration resulted in:

- Improved Glycolipid Metabolism : NHDC significantly downregulated fasting blood glucose levels.

- Enhanced Insulin Sensitivity : It improved the expression of glucose transporter GLUT-4 and insulin receptor substrate IRS-1 in the liver .

| Parameter Measured | Control (HFD) | NHDC Treatment (mg/kg) | Improvement |

|---|---|---|---|

| Fasting Blood Glucose | High | 40-80 | Decreased |

| GLUT-4 Expression | Low | Increased | Significant |

Modulation of Gut Microbiota

NHDC also influences gut microbiota composition, which plays a vital role in metabolic health.

- Effects on Microbial Diversity : In HFD-induced models, NHDC reversed changes in the gut microbiome, promoting beneficial bacteria such as Bifidobacterium and Clostridium, while reducing harmful taxa like Prevotella .

| Microbial Taxa | Control (HFD) | NHDC Treatment | Change |

|---|---|---|---|

| Bifidobacterium | Decreased | Increased | Positive |

| Prevotella | Increased | Decreased | Positive |

Antioxidant Activity

NHDC exhibits antioxidant properties, contributing to its overall health benefits. Studies indicate that it can scavenge free radicals and reduce oxidative stress markers .

Propiedades

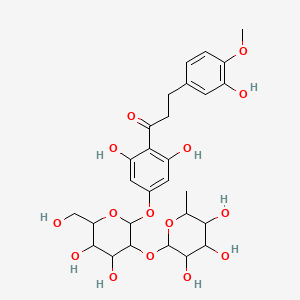

IUPAC Name |

1-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O15/c1-11-21(34)23(36)25(38)27(40-11)43-26-24(37)22(35)19(10-29)42-28(26)41-13-8-16(32)20(17(33)9-13)14(30)5-3-12-4-6-18(39-2)15(31)7-12/h4,6-9,11,19,21-29,31-38H,3,5,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVGXXMINPYUHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC(=C(C=C4)OC)O)O)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30860255 | |

| Record name | 3,5-Dihydroxy-4-[3-(3-hydroxy-4-methoxyphenyl)propanoyl]phenyl 2-O-(6-deoxyhexopyranosyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30860255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20702-77-6 | |

| Record name | Neohesperidin dihydrochalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030542 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

156.00 to 158.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | Neohesperidin dihydrochalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030542 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.